molecular formula C22H22N4O3S B15099259 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B15099259
M. Wt: 422.5 g/mol
InChI Key: CSMRLMNISSRLPU-UHFFFAOYSA-N
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Description

2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a unique combination of furan, triazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes and its potential as a drug candidate make it particularly noteworthy .

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C22H22N4O3S/c1-15(2)16-7-9-17(10-8-16)23-20(27)14-30-22-25-24-21(19-6-4-12-29-19)26(22)13-18-5-3-11-28-18/h3-12,15H,13-14H2,1-2H3,(H,23,27)

InChI Key

CSMRLMNISSRLPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4

Origin of Product

United States

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